molecular formula C14H16N2O3 B15419749 N-[4-(3-Ethyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide CAS No. 113701-63-6

N-[4-(3-Ethyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide

Cat. No.: B15419749
CAS No.: 113701-63-6
M. Wt: 260.29 g/mol
InChI Key: AUUYABINTFQAFN-UHFFFAOYSA-N
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Description

N-[4-(3-Ethyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide is a chemical compound of interest in medicinal chemistry and neuroscience research. It features a pyrrolidine-2,5-dione (succinimide) core, a pharmacophore known for its central nervous system (CNS) activity . Compounds within this chemical class have been demonstrated to possess significant anticonvulsant properties in pre-clinical models, specifically showing effectiveness against seizures in the maximal electroshock (MES) test, which is a standard model for identifying potential therapies for tonic-clonic epileptic seizures . The structural motif of incorporating an acetamide group is a common strategy in drug design to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. Research into related pyrrolidine-2,5-diones indicates that their mechanism of action may involve modulation of voltage-gated sodium channels in the brain, a well-established target for anticonvulsant drugs . Due to the shared pathophysiological mechanisms of epilepsy and neuropathic pain, this compound may also serve as a candidate for investigating new treatments for chronic pain conditions . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

113701-63-6

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

N-[4-(3-ethyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide

InChI

InChI=1S/C14H16N2O3/c1-3-14(8-12(18)16-13(14)19)10-4-6-11(7-5-10)15-9(2)17/h4-7H,3,8H2,1-2H3,(H,15,17)(H,16,18,19)

InChI Key

AUUYABINTFQAFN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)NC1=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Biological Activity

N-[4-(3-Ethyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H17N2O3
  • Molecular Weight : 255.30 g/mol

The presence of the dioxopyrrolidinyl moiety suggests that the compound may exhibit unique interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

1. Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. The mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis.

2. Receptor Modulation

The compound has been shown to interact with various receptors, modulating their activity which can lead to altered cellular signaling pathways. This modulation can influence processes such as cell proliferation and apoptosis.

3. Induction of Apoptosis

In cancer cell lines, this compound has demonstrated the ability to induce apoptosis. This effect is mediated through the activation of apoptotic pathways, making it a candidate for further investigation as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes
Receptor ModulationModulates activity at specific receptors

Case Study: Anticancer Activity

In a study examining the effects of this compound on human colon cancer cells, researchers observed a significant increase in apoptotic markers after treatment with the compound. The study utilized flow cytometry to quantify apoptotic cells and revealed that the compound induced apoptosis in a dose-dependent manner.

Comparison with Similar Compounds

Key Observations :

  • Pyrrolidin-dione vs.
  • Acetamide Linkage : Both the target compound and 2-(2,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide feature acetamide groups, but the latter’s dichlorophenyl and pyrazolyl substituents confer distinct electronic and steric profiles, influencing dimerization via N–H⋯O bonds .

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components: (1) the 3-ethyl-2,5-dioxopyrrolidine core and (2) the N-(4-aminophenyl)acetamide moiety. Retrosynthetically, the pyrrolidinone ring may be constructed via cyclization of a suitably functionalized precursor, while the acetamide group can be introduced through nucleophilic acyl substitution or condensation reactions. Key intermediates include 3-ethylglutamic acid derivatives, 4-aminophenylacetamide, and activated esters for cyclization.

Synthetic Routes

Route 1: Cyclization Using 1,1'-Carbonyldiimidazole

This method adapts protocols from the synthesis of cereblon effectors and isoindoline-dione derivatives.

Step 1: Preparation of 3-Ethyl-2,5-dioxopyrrolidine-3-carboxylic Acid
A solution of diethyl 3-ethyl-2,5-dioxopyrrolidine-1,4-dicarboxylate (hypothetical intermediate) undergoes hydrolysis in aqueous sodium hydroxide (2 M, 80°C, 6 h) to yield the dicarboxylic acid. The crude product is purified via recrystallization from ethanol/water (yield: 78%).

Step 2: Activation with 1,1'-Carbonyldiimidazole
The dicarboxylic acid (1.0 equiv) is treated with 1,1'-carbonyldiimidazole (2.2 equiv) in anhydrous acetonitrile under nitrogen. The mixture is stirred at room temperature for 2 h to form the bis-imidazolide intermediate.

Step 3: Coupling with N-(4-Aminophenyl)acetamide
N-(4-Aminophenyl)acetamide (1.1 equiv) is added to the activated intermediate, followed by triethylamine (3.0 equiv). The reaction is refluxed for 12 h, yielding N-[4-(3-ethyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide after column chromatography (silica gel, ethyl acetate/hexane 1:1; yield: 65%).

Table 1: Reaction Conditions for Route 1
Step Reagents Solvent Temperature Time Yield
1 NaOH (2 M) H2O/EtOH 80°C 6 h 78%
2 1,1'-Carbonyldiimidazole CH3CN RT 2 h -
3 Triethylamine CH3CN Reflux 12 h 65%

Route 2: Michael Addition and Cyclocondensation

Inspired by the synthesis of 5-oxopyrrolidine derivatives, this route employs itaconic acid as a starting material.

Step 1: Formation of 3-Ethyl-5-oxopyrrolidine-3-carboxylic Acid
Itaconic acid (1.0 equiv) reacts with ethylamine (2.0 equiv) in refluxing water for 8 h. The Michael adduct undergoes spontaneous cyclization to form 3-ethyl-5-oxopyrrolidine-3-carboxylic acid, isolated via acidification (HCl 6 M) and filtration (yield: 70%).

Step 2: Esterification and Hydrazide Formation
The carboxylic acid is esterified with methanol (H2SO4 catalyst, 60°C, 4 h) to yield the methyl ester, which is subsequently treated with hydrazine hydrate (2.0 equiv) in ethanol to form the hydrazide (yield: 85%).

Step 3: Condensation with 4-Acetamidobenzaldehyde
The hydrazide (1.0 equiv) reacts with 4-acetamidobenzaldehyde (1.2 equiv) in glacial acetic acid (80°C, 6 h). The product is purified via recrystallization from DMF/water (yield: 58%).

Table 2: Reaction Conditions for Route 2
Step Reagents Solvent Temperature Time Yield
1 Ethylamine H2O Reflux 8 h 70%
2 Hydrazine hydrate EtOH RT 24 h 85%
3 4-Acetamidobenzaldehyde AcOH 80°C 6 h 58%

Optimization and Challenges

Regioselectivity in Cyclization

The use of 1,1'-carbonyldiimidazole ensures selective activation of carboxylic acid groups, minimizing side reactions such as oligomerization. However, steric hindrance from the 3-ethyl group necessitates prolonged reaction times (12–15 h) for complete cyclization.

Purification Difficulties

The final compound exhibits limited solubility in polar solvents, requiring gradient elution (ethyl acetate/hexane 1:3 to 1:1) during column chromatography. Impurities from incomplete cyclization are removed via successive washes with cold methanol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6): δ 10.94 (s, 1H, NH), 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 3.21 (q, J = 7.2 Hz, 2H, CH2), 2.68 (s, 3H, COCH3), 2.45–2.35 (m, 4H, pyrrolidinone CH2), 1.12 (t, J = 7.2 Hz, 3H, CH2CH3).
  • 13C NMR (100 MHz, DMSO-d6): δ 175.6 (C=O), 169.8 (C=O), 139.2 (ArC), 132.5 (ArC), 127.3 (ArCH), 118.9 (ArCH), 52.4 (pyrrolidinone C), 42.1 (CH2), 24.8 (COCH3), 22.3 (CH2CH3), 12.5 (CH2CH3).

Infrared Spectroscopy (IR)

Strong absorptions at 1787 cm⁻¹ (C=O stretch, pyrrolidinone) and 1654 cm⁻¹ (amide I band) confirm the core structure.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Overall Yield 65% 58%
Key Advantage High regioselectivity Utilizes cheap reagents
Major Limitation Cost of 1,1'-carbonyldiimidazole Low solubility of intermediates

Q & A

(Basic) What are the optimal synthetic routes and reaction conditions for synthesizing N-[4-(3-Ethyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide?

Methodological Answer:
The synthesis typically involves multi-step coupling reactions. Key steps include:

  • Acetylation of intermediates : Use acetic anhydride or acetyl chloride under controlled temperatures (0–5°C) to minimize side reactions .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane enhance reaction efficiency .
  • Catalysts : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) facilitates amide bond formation .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

(Basic) Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?

Methodological Answer:
Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positioning and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>98%) and detect trace impurities .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress in real-time .

(Advanced) How can researchers resolve contradictions in reported biological activities of structural analogs?

Methodological Answer:

  • Orthogonal assays : Compare results across enzymatic, cell-based, and in vivo models to validate target specificity .
  • In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities and reconcile conflicting data .
  • Standardized protocols : Control variables like cell line selection, solvent (DMSO concentration), and incubation time to minimize experimental variability .

(Advanced) How can statistical experimental design optimize reaction yields for complex multi-step syntheses?

Methodological Answer:

  • Factorial design : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify critical factors .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to maximize yield .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR) to adjust conditions dynamically .

(Advanced) What computational approaches elucidate reaction mechanisms involving this compound’s functional groups?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition states and activation energies for key steps like cyclization or sulfonation .
  • Quantum Chemical Software : Gaussian or ORCA predicts regioselectivity in heterocyclic ring formation .
  • Kinetic Isotope Effects (KIE) : Validate mechanistic hypotheses (e.g., proton transfer vs. radical pathways) .

(Basic) Which structural features of this compound influence its biological or chemical activity?

Methodological Answer:
Key features include:

  • Acetamide moiety : Enhances hydrogen bonding with biological targets (e.g., enzymes) .
  • 3-Ethyl-2,5-dioxopyrrolidin-3-yl group : Modulates lipophilicity and membrane permeability .
  • Aromatic substituents : Influence π-π stacking interactions in receptor binding .
    Validation : Structure-Activity Relationship (SAR) studies via systematic derivatization .

(Advanced) What challenges arise in multi-step synthesis, and how can purity be maintained?

Methodological Answer:

  • Intermediate purification : Use flash chromatography or crystallization after each step to remove byproducts .
  • Stereo-specificity : Chiral catalysts (e.g., BINOL-derived ligands) control enantiomeric excess in asymmetric syntheses .
  • Scale-up considerations : Transition from batch to flow chemistry improves reproducibility in large-scale reactions .

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